molecular formula C14H17NO3S2 B2832733 N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide CAS No. 696607-60-0

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide

Cat. No.: B2832733
CAS No.: 696607-60-0
M. Wt: 311.41
InChI Key: PBOJNNZBKJTCDW-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethylphenoxy)ethyl]thiophene-2-sulfonamide (CAS 696607-60-0) is a synthetic small molecule with a molecular weight of 311.42 and the molecular formula C14H17NO3S2 . This compound belongs to the class of thiophene-based sulfonamides, which are recognized in biochemical research for their versatile inhibitory potential . Specifically, structural analogues featuring the thiophene-2-sulfonamide core have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes, which are important targets in conditions like glaucoma and certain cancers . Furthermore, closely related 3-phenylthiophene-2-sulfonamide derivatives have been the subject of structure-based optimization programs, leading to the development of selective inhibitors of Myeloid cell leukemia-1 (Mcl-1) . These inhibitors can induce caspase-dependent apoptosis in cancer cells and have shown significant efficacy in reducing tumor volume in preclinical models, highlighting the value of this chemical scaffold in oncology and molecular pharmacology research . The mechanism of action for such compounds typically involves high-affinity binding to specific protein grooves, such as the BH3-binding groove of Mcl-1, thereby disrupting protein-protein interactions that are crucial for cancer cell survival . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-11-8-12(2)10-13(9-11)18-6-5-15-20(16,17)14-4-3-7-19-14/h3-4,7-10,15H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOJNNZBKJTCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The sulfonamide nitrogen participates in alkylation and arylation under basic conditions:

Reaction TypeConditionsProductYieldSource
N-Alkylation NaH/DMAc, alkyl halides (e.g., iodomethane)N-Methylated derivative32–70%
Buchwald–Hartwig Amination Pd/RuPhos, N-acetylpiperazineN-Aryl derivatives (e.g., piperazine-substituted analogs)53–68%
  • Example: Treatment with NaH and iodomethane in N,N-dimethylacetamide (DMAc) yields N-methyl-1,2-thiazinane-1,1-dioxide derivatives .

Cyclization and Ring-Opening Reactions

The compound serves as a precursor for heterocyclic systems:

  • Thiazinane Formation : Reaction with 4-bromo-3,5-dimethylphenol in DMAc induces ring-opening/closure to form 1,2-thiazinane-1,1-dioxide derivatives (yield: 66%) .
  • Oxathiazinane Synthesis : Under Tethered Aminohydroxylation (TA) conditions, sulfonamides undergo oxidative cyclization to form 1,2,3-oxathiazinanes (yield: 35–59%) .

Catalytic Functionalization

Rhodium- and copper-catalyzed reactions enable structural diversification:

Catalytic SystemReactantProductYieldSource
Rh₂(OAc)₄α-Phenyl-β-enamino estersE/Z isomers of α-phenyl derivatives91–95%
CuF₂/PhotocatalysisCarboxylic acidsDecarboxylative amidosulfonation60–78%
  • Example: Photocatalytic decarboxylation with DABSO and CuF₂ yields sulfonamide-tethered alkenes .

Electrophilic Substitution on the Thiophene Ring

The thiophene moiety undergoes electrophilic aromatic substitution (e.g., bromination, nitration) at the 5-position due to the electron-withdrawing sulfonamide group. Experimental data for analogous compounds show:

ReactionReagentsProductYieldSource
Bromination Br₂/FeCl₃5-Bromo-thiophene sulfonamide80%

Hydrolysis and Stability

The sulfonamide bond demonstrates stability under acidic/basic hydrolysis (pH 1–12, 25°C), but prolonged heating (>100°C) in strong acids (e.g., H₂SO₄) leads to desulfonation , yielding thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. A study found that N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide has shown effective activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLInhibition of folate synthesis
Escherichia coli64 µg/mLInhibition of dihydropteroate synthase
Candida albicans128 µg/mLDisruption of cell membrane integrity

These results indicate that the compound can effectively combat both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties against drug-resistant strains.

Anticancer Activity
Recent studies have also highlighted the potential anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in various cancer cell lines. In a case study involving A549 (lung cancer) and Caco-2 (colon cancer) cell lines, treatment with the compound resulted in a significant reduction in cell viability:

  • A549 Cells : 50% reduction in viability at 100 µM concentration.
  • Caco-2 Cells : 60% reduction in viability at the same concentration.

These findings suggest that the compound may selectively target certain cancer cells more effectively than others.

Material Science

This compound is also being explored for its applications in material science. Thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The unique electronic properties of thiophenes make them suitable for these applications.

Industrial Chemistry

In industrial chemistry, this compound's versatility allows for various chemical reactions, including oxidation to form sulfoxides or sulfones and substitution reactions on the aromatic ring. These properties enable its use in synthesizing other valuable chemical compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Substituents MES Activity (mg/kg) Neurotoxicity Synthesis Notes Reference
N-[2-(3,5-DMP*)ethyl]thiophene-2-sulfonamide 3,5-dimethylphenoxy, sulfonamide N/A N/A Likely requires pH control -
N-(2,3,5-TMP**ethyl)aminobutan-1-ol 2,3,5-trimethylphenoxy, amino alcohol 30 (100%) None Standard alkylation conditions
Compound XVI (Aroxyethylamine) Phenoxyethylamine 100 (100%) None Not specified
2-(2,6-DMP)acetamide (PF 43(1)) 2,6-dimethylphenoxy, acetamide N/A N/A Multi-step stereoselective synthesis

DMP: Dimethylphenoxy; *TMP: Trimethylphenoxy

Table 2: Impact of Phenoxy Substitution on Activity

Substituent Pattern Example Compound MES Activity (mg/kg) Key Inference
3,5-Dimethylphenoxy Target compound Pending data Symmetric substitution may optimize bioavailability
2,3,5-Trimethylphenoxy derivative 30 (100%) Increased methyl groups enhance potency
2,6-Dimethylphenoxy PF 43(1) acetamides N/A Altered substitution may shift target specificity

Biological Activity

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H16ClNO3S2
  • Molecular Weight : 345.9 g/mol
  • CAS Number : 1105235-72-0

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It interacts with molecular targets by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, including:

  • Reduced Inflammation : The compound has shown potential in decreasing inflammatory responses, which is critical in conditions such as arthritis and other inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain bacterial strains.

Anti-inflammatory Activity

Research indicates that thiophene-based sulfonamides can inhibit carbonic anhydrase isoenzymes (hCA-I and hCA-II), which are implicated in various physiological processes including inflammation. Inhibition of these enzymes can lead to decreased production of pro-inflammatory mediators .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives possess significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated the inhibitory effects of thiophene-based sulfonamides on human carbonic anhydrase isoenzymes. The results indicated a strong correlation between the structure of the compounds and their inhibitory potency .
  • Antibacterial Efficacy : A series of experiments demonstrated that specific analogs of thiophene sulfonamides exhibited broad-spectrum antibacterial activity against drug-resistant strains. For instance, compounds derived from thiophene structures showed promising results against resistant strains of Candida and Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications in the phenyl ring significantly affected the biological activity of the compounds. Variations in substituents led to differences in both potency and selectivity for target enzymes .

Data Table: Biological Activities of Thiophene Derivatives

Compound NameActivity TypeTarget Organism/EnzymeIC50 (µM)Reference
This compoundAnti-inflammatoryhCA-I & hCA-II17.1
5-chloro-N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-sulfonamideAntibacterialMRSA< 10
Various Thiophene DerivativesAntifungalCandida spp.< 5

Q & A

Q. What are the standard synthetic routes for N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide, and how can purity be optimized?

The synthesis typically involves two key steps: (i) formation of the phenoxyethylamine intermediate via nucleophilic substitution between 3,5-dimethylphenol and 2-chloroethylamine under reflux with a strong base (e.g., KOH), and (ii) coupling with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond . Purification often employs recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires careful pH control during filtration (pH 5–6 minimizes salt formation and maximizes recovery) .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the sulfonamide linkage and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) assesses purity, while X-ray crystallography provides definitive structural elucidation of crystalline derivatives .

Q. What preliminary biological activities have been reported for analogous sulfonamide-thiophene hybrids?

Structurally similar compounds exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, thiophene-sulfonamide hybrids inhibit enzymes like carbonic anhydrase or kinases via interactions with the sulfonamide group and aromatic π-systems . Bioactivity screening should include enzyme inhibition assays (e.g., fluorescence-based) and cytotoxicity studies (e.g., MTT assays in cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in sulfonamide coupling steps?

Low yields often arise from steric hindrance at the ethylamine moiety or competing side reactions. Strategies include:

  • Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Catalytic additives (e.g., CuI/Pd(PPh₃)₂Cl₂) for cross-coupling steps in complex derivatives .
  • Monitoring reaction progress via TLC or in-situ IR spectroscopy to identify intermediates .

Q. What structural modifications enhance target selectivity in biological applications?

Structure-Activity Relationship (SAR) studies suggest:

  • Fluorination of the thiophene ring improves metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Substitution at the 3,5-dimethylphenoxy group with electron-withdrawing groups (e.g., Cl, NO₂) increases antimicrobial potency .
  • Introducing a methyl group on the ethyl linker reduces conformational flexibility, enhancing specificity for serotonin receptors .

Q. How can contradictory data on pH-dependent stability be resolved?

Contradictions arise from protonation states of the sulfonamide group (-SO₂NH-). Stability studies should:

  • Use UV-Vis spectroscopy to track degradation kinetics across pH 2–10.
  • Perform density functional theory (DFT) calculations to model protonation effects on bond dissociation energies .
  • Validate findings with accelerated stability testing (40°C/75% RH) and LC-MS to identify degradation products .

Q. What mechanistic insights exist for its potential anticancer activity?

Thiophene-sulfonamide derivatives induce apoptosis via mitochondrial pathways (e.g., Bax/Bcl-2 modulation) and inhibit topoisomerase II. Mechanistic studies require:

  • Flow cytometry for cell cycle analysis (e.g., PI/RNase staining).
  • Western blotting to quantify apoptotic markers (caspase-3, PARP cleavage).
  • Molecular docking to predict interactions with ATP-binding sites of kinases .

Q. How do solvent and temperature affect crystallization for X-ray studies?

Slow evaporation from dichloromethane/hexane (1:3) at 4°C yields diffraction-quality crystals. Differential scanning calorimetry (DSC) can identify polymorph transitions, while lattice energy calculations (e.g., using Mercury software) guide solvent selection .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing bioassay data?

  • Dose-response curves analyzed via nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
  • ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Principal Component Analysis (PCA) to correlate structural features with activity .

Q. How can synthetic reproducibility issues be mitigated?

  • Strict control of anhydrous conditions for moisture-sensitive steps (e.g., sulfonylation).
  • Detailed reporting of solvent grades, catalyst lots, and heating rates.
  • Inter-laboratory validation using standardized protocols (e.g., USP guidelines) .

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